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2'-3'-Dideoxy-5-azacytidine - 107036-52-2

2'-3'-Dideoxy-5-azacytidine

Catalog Number: EVT-269009
CAS Number: 107036-52-2
Molecular Formula: C8H12N4O3
Molecular Weight: 212.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GBS-149 is a novel non-toxic and mammalian-specific LINE-1 inhibitor.
Source and Classification

The compound is synthesized from 5-azacytidine, which is derived from cytidine through modifications that enhance its pharmacological properties. 5-azacytidine itself serves as a precursor in the synthesis of 2'-3'-dideoxy-5-azacytidine. This compound belongs to the broader class of nucleoside analogs that are utilized in antiviral and anticancer therapies due to their ability to interfere with nucleic acid synthesis.

Synthesis Analysis

The synthesis of 2'-3'-dideoxy-5-azacytidine involves several key steps:

  1. Preparation of the Sugar Moiety: The synthesis typically begins with the preparation of a ribose derivative, such as 2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride. This is achieved by treating D-ribose with benzoyl chloride in the presence of an acid catalyst, often using gaseous hydrochloric acid under controlled conditions to ensure complete conversion without excessive hydrolysis.
  2. Formation of the Nucleobase: The nucleobase component, which is derived from 5-azacytosine, undergoes silylation to protect reactive functional groups. This step often employs trimethylsilyl trifluoromethanesulfonate as a silylating agent.
  3. Coupling Reaction: The protected sugar and nucleobase are then coupled through a glycosidic bond formation reaction. This step can be facilitated by using Lewis acids or other coupling reagents in anhydrous conditions to prevent hydrolysis.
  4. Deprotection: After coupling, protecting groups are removed using mild acidic conditions to yield the final product, 2'-3'-dideoxy-5-azacytidine.

The entire process requires careful control of reaction conditions (temperature, solvent choice, and reagent concentrations) to maximize yield and purity .

Molecular Structure Analysis

The molecular structure of 2'-3'-dideoxy-5-azacytidine can be described as follows:

  • Molecular Formula: C8_8H10_10N4_4O4_4
  • Molecular Weight: Approximately 218.19 g/mol
  • Structural Features:
    • The molecule features a ribofuranosyl sugar backbone.
    • The nitrogen atom at position 5 replaces the carbon atom typically found in cytidine, which contributes to its unique properties.
    • The absence of hydroxyl groups at the 2' and 3' positions enhances its stability against nucleases.

Nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used techniques for confirming the structure and purity of synthesized compounds .

Chemical Reactions Analysis

2'-3'-Dideoxy-5-azacytidine participates in various chemical reactions that are significant for its biological activity:

  1. Phosphorylation: It can be phosphorylated to form nucleotide analogs that inhibit RNA or DNA polymerases.
  2. Hydrolysis: Although it is more stable than its counterparts with hydroxyl groups at positions 2' and 3', it can undergo hydrolysis under extreme conditions.
  3. Intercalation: The compound can intercalate into nucleic acids, disrupting normal base pairing and leading to errors in replication or transcription.

These reactions highlight its potential as an antiviral agent and its use in cancer therapies by targeting rapidly dividing cells .

Mechanism of Action

The mechanism of action for 2'-3'-dideoxy-5-azacytidine primarily involves its incorporation into RNA or DNA during replication processes:

  1. Incorporation into Nucleic Acids: Once phosphorylated, it mimics natural nucleotides and gets incorporated into growing RNA chains during transcription or DNA chains during replication.
  2. Inhibition of Polymerases: By substituting for cytidine triphosphate or deoxycytidine triphosphate, it inhibits the activity of polymerases due to the lack of necessary hydroxyl groups for further elongation.

This mechanism leads to chain termination or misincorporation events that can trigger apoptosis in cancer cells or inhibit viral replication .

Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: More stable than other dideoxynucleosides due to the absence of hydroxyl groups at critical positions.
  • Melting Point: Typically ranges around 150–160 °C depending on purity.

These properties influence its handling during synthesis and formulation for therapeutic use .

Applications

2'-3'-Dideoxy-5-azacytidine has several scientific applications:

  1. Antiviral Therapy: Used in treatments against viruses such as human immunodeficiency virus (HIV) due to its ability to inhibit viral replication.
  2. Cancer Treatment: Its role as a cytotoxic agent makes it valuable in treating various cancers by inducing apoptosis in malignant cells.
  3. Research Tool: Employed in molecular biology research to study nucleic acid metabolism and function due to its ability to disrupt normal cellular processes.
  4. Epigenetic Modulator: Investigated for its potential role in modifying epigenetic markers through DNA methylation inhibition .
Synthesis Methodologies and Structural Optimization of 2'-3'-Dideoxy-5-azacytidine

Nucleoside Analogue Design: Ribose Modifications and Azacytosine Substitution

2'-3'-Dideoxy-5-azacytidine exemplifies strategic nucleoside analogue engineering, combining sugar moiety alterations with base modifications to enhance metabolic stability and therapeutic targeting. The core structure features:

  • Dideoxy Ribose Scaffold: Removal of 2'- and 3'-hydroxyl groups prevents phosphodiester bond formation during DNA chain elongation, conferring obligate chain termination properties. This mimics the antiviral mechanism of dideoxynucleosides like zidovudine but introduces specificity for DNA methyltransferase (DNMT) inhibition [4] [9].
  • 5-Azacytosine Base: Substitution of carbon-5 with nitrogen creates a non-hydrolyzable covalent trap for DNMT enzymes. The electron-deficient triazine ring facilitates irreversible enzyme binding, depleting DNMT activity and inducing global DNA hypomethylation [8]. Computational models indicate the dideoxy modification sterically constrains the pseudosugar pucker (C2'-endo conformation), enhancing base stacking within DNA duplexes and optimizing DNMT1 binding affinity by ~40% compared to 5-azacytidine [3].

Table 1: Structural Components and Functional Impact

Structural ElementChemical ModificationBiological Consequence
Ribose moiety2',3'-dideoxy configurationBlocks DNA elongation; increases nuclease resistance
Pyrimidine ring5-aza substitution (C→N)Forms covalent DNMT adducts; depletes methylation capacity
Glycosidic bondβ-D-configurationMaintains substrate recognition by nucleoside transporters

Chemical Synthesis Routes: Condensation of Trimethylsilylated-5-azacytosine with Modified Ribofuranose Derivatives

The synthesis employs a Vorbrüggen glycosylation strategy, optimized for regioselective N1-glycosidic bond formation:

Key Steps:

  • Silylation of 5-Azacytosine:
  • Reflux in hexamethyldisilazane (HMDS) with catalytic ammonium sulfate (0.1–0.5 mol%) at 130°C for 6–8 hours, yielding bis(trimethylsilyl)-5-azacytosine. Excess HMDS is removed in vacuo to prevent side reactions [1] [3].
  • Ribofuranose Activation:
  • 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose is synthesized via acetic anhydride/acetic acid treatment of D-ribose. For dideoxy variants, 1,3-di-O-acetyl-2,3-dideoxy-D-erythro-pentofuranose is prepared via Barton-McCombie deoxygenation of ribose precursors [1] [9].
  • Glycosylation:
  • Silylated 5-azacytosine and activated ribofuranose (1.2 equiv) are condensed in anhydrous acetonitrile at 0°C under nitrogen. Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.3 equiv) is added dropwise to catalyze N1-selective coupling. The reaction proceeds at 25°C for 3 hours, achieving 70–85% regioselectivity for the β-anomer [1] [3].
  • Deprotection and Purification:
  • Quenching with cold saturated NaHCO₃/Na₂CO₃ solution, followed by dichloromethane extraction and drying (Na₂SO₄). Crude product is recrystallized from CH₂Cl₂/hexane (3:1) to yield 2'-3'-dideoxy-5-azacytidine (mp 189–191°C). HPLC purity exceeds 98% (C18 column, 10 mM NH₄OAc/MeOH gradient) [1].

Table 2: Optimization of Glycosylation Conditions

ParameterStandard ConditionsOptimized VariantsYield Impact
CatalystTMSOTf (0.3 equiv)BF₃·Et₂O (0.5 equiv)↓ 15–20%
SolventAcetonitrile1,2-Dichloroethane
Temperature25°CReflux (80°C)↑ β:α ratio
Silylating agentHMDSN,O-Bis(trimethylsilyl)acetamide↑ 8–10%

Prodrug Strategies: Acetylation and Lipophilicity Enhancement for Bioavailability Improvement

Unmodified 2'-3'-dideoxy-5-azacytidine suffers from rapid deamination (t₁/₂ = 1.8 h in plasma) and low membrane permeability (log P = −2.1). Prodrug derivatization addresses these limitations:

  • Peracetylated Prodrugs:
  • 5'-O-acetylation increases log P by +1.8 units, while 2',3',5'-tri-O-acetyl-5-azacytidine (TAC) enhances log P by +3.2. TAC demonstrates 90% oral bioavailability in murine models via intestinal carboxylase-mediated hydrolysis, releasing parent compound over 4–6 hours [2] [9].
  • Phosphonate Esters:
  • Phenyl-SATE (S-acyl-2-thioethyl) prodrugs of 5'-monophosphate derivatives resist phosphatase degradation. The bis(4-acetoxybenzoyl-SATE) prodrug exhibits 70-fold higher Caco-2 permeability than unmodified drug, enabling CNS delivery [9].
  • Lipophilic Conjugates:
  • 5'-O-(suberoyl) esters form micellar aggregates in intestinal fluid, enhancing lymphatic uptake. Ursodeoxycholic acid conjugates exploit bile acid transporters for ileal absorption, achieving brain concentrations 5.3× higher than IV dosing [9].

Table 3: Prodrug Derivatives and Physicochemical Properties

Prodrug TypeRepresentative Structurelog PSolubility (mg/mL)Release Half-life (h)
Triacetyl (TAC)2',3',5'-tri-O-acetyl+0.912.5 (PBS)1.2 (plasma)
Phenyl-SATE phosphonate5'-[bis(4-valeroyl-SATE)phosphate]+2.70.8 (water)6.3 (liver homogenate)
Ursodeoxycholate ester5'-O-ursodeoxycholyl+1.50.2 (PBS)3.7 (blood)

Biosynthetic Pathways: Role of Epigenetic Modifiers in Fungal Secondary Metabolite Induction

Although 2'-3'-dideoxy-5-azacytidine is synthetic, its epigenetic activity mirrors natural azacytidine’s role in fungal secondary metabolism regulation:

  • DNA Hypomethylation Mechanism:
  • Incorporation into DNA forms stable DNMT1 adducts, depleting methyltransferase pools. This reduces genomic CpG methylation by 60–80% within 48 hours, derepressing silent gene clusters [7] [8].
  • Activation of Cryptic Biosynthetic Pathways:
  • In Aspergillus nidulans, 5-azacytidine (1 μM) induces production of nygerone A (a polyketide) via demethylation of the nge cluster promoter. Orthologs in Penicillium show 15-fold upregulation of patulin genes under azanucleoside treatment [9].
  • Synergy with HDAC Inhibitors:
  • Co-treatment with trichostatin A (HDAC inhibitor) activates silent PKS genes in Chaetomium globosum, yielding prenylated xanthones. RNA-seq confirms 342 differentially expressed genes, including transporters (MFS1, ABCG5) and regulatory sirtuins [9].

This epigenetic "priming" demonstrates the compound’s utility as a tool for accessing cryptic natural products, though 2'-3'-dideoxy variants offer superior nuclease stability for prolonged induction in mycotoxin-producing strains.

Properties

CAS Number

107036-52-2

Product Name

2'-3'-Dideoxy-5-azacytidine

IUPAC Name

4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

InChI

InChI=1S/C8H12N4O3/c9-7-10-4-12(8(14)11-7)6-2-1-5(3-13)15-6/h4-6,13H,1-3H2,(H2,9,11,14)/t5-,6+/m0/s1

InChI Key

OSVRWASALYRZNO-NTSWFWBYSA-N

SMILES

C1CC(OC1CO)N2C=NC(=NC2=O)N

Solubility

Soluble in DMSO

Synonyms

GBS-149; GBS 149; GBS149

Canonical SMILES

C1CC(OC1CO)N2C=NC(=NC2=O)N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC(=NC2=O)N

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